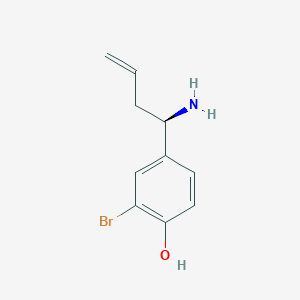
(4-Chloroquinolin-8-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloroquinolin-8-yl)methanol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The compound’s structure consists of a quinoline ring substituted with a chloro group at the 4-position and a hydroxymethyl group at the 8-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloroquinolin-8-yl)methanol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with appropriate reagents. Another method includes the use of ultrasound irradiation to facilitate the reaction, which has been shown to be effective in producing various quinoline derivatives .
Industrial Production Methods
Industrial production of quinoline derivatives often employs classical synthesis protocols such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods can be adapted to produce this compound on a larger scale, ensuring high yield and purity.
化学反应分析
Types of Reactions
(4-Chloroquinolin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of quinolin-8-ylmethanol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents such as tetrahydrofuran (THF) and the use of catalysts like triethylamine and triphenylphosphane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields the corresponding aldehyde or carboxylic acid, while substitution of the chloro group with an amine results in the formation of an aminoquinoline derivative.
科学研究应用
(4-Chloroquinolin-8-yl)methanol has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in various chemical reactions and processes.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.
作用机制
The mechanism of action of (4-Chloroquinolin-8-yl)methanol involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound’s antimalarial activity is attributed to its ability to inhibit hemozoin polymerization, resulting in the accumulation of toxic free heme .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of (4-Chloroquinolin-8-yl)methanol, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug that shares a similar quinoline structure.
Amodiaquine: Another antimalarial drug with a structure similar to chloroquine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group at the 4-position and the hydroxymethyl group at the 8-position allows for unique interactions with molecular targets, enhancing its efficacy in various applications .
属性
分子式 |
C10H8ClNO |
|---|---|
分子量 |
193.63 g/mol |
IUPAC 名称 |
(4-chloroquinolin-8-yl)methanol |
InChI |
InChI=1S/C10H8ClNO/c11-9-4-5-12-10-7(6-13)2-1-3-8(9)10/h1-5,13H,6H2 |
InChI 键 |
TZPXOCCNJKDHPQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)C(=CC=N2)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


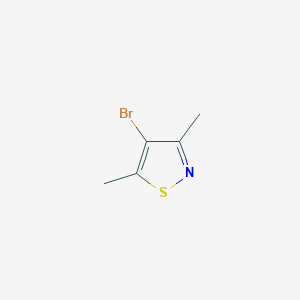
![(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B12848448.png)
![N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12848450.png)


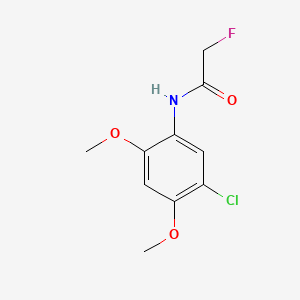
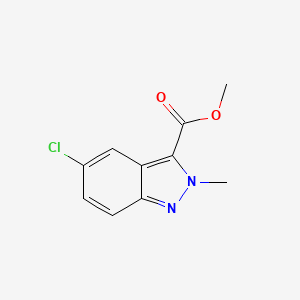
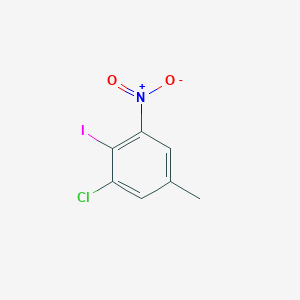
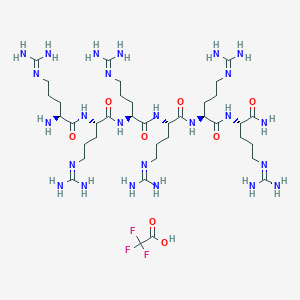
![5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt](/img/structure/B12848498.png)
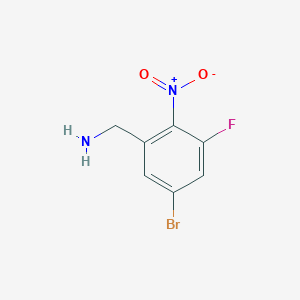
![6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B12848513.png)

